molecular formula C33H51N3O8S2 B8208782 Nelfinavir mesylate hydrate

Nelfinavir mesylate hydrate

Katalognummer B8208782
Molekulargewicht: 681.9 g/mol
InChI-Schlüssel: QUWWBORDPJHOJO-GZDSSZIUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nelfinavir mesylate hydrate, also known as AG1343, is used as a therapeutic agent for acquired immunodeficiency syndrome (AIDS). It acts as an antifibrotic agent and is used to treat pulmonary fibrosis in patients with systemic sclerosis (SSc) .


Molecular Structure Analysis

The empirical formula of Nelfinavir mesylate hydrate is C32H45N3O4S · CH3SO3H · xH2O. It has a molecular weight of 663.89 on an anhydrous basis .


Physical And Chemical Properties Analysis

Nelfinavir mesylate hydrate is a solid substance. It has a characteristic odor and is white to off-white in color . The solubility of Nelfinavir mesylate hydrate in DMSO is ≥2 mg/mL .

Wissenschaftliche Forschungsanwendungen

  • HIV Treatment : Nelfinavir mesylate is a potent and selective inhibitor of HIV protease, approved for treating individuals infected with HIV (Patick, Durán, Cao, et al., 1998). It has demonstrated effectiveness in reducing viral load and increasing CD4+ cell count in combination with nucleoside reverse transcriptase inhibitors for at least 21 months (Pai & Nahata, 1999).

  • Combination Therapy : When combined with other antiretroviral therapeutic agents, nelfinavir mesylate can result in enhanced antiviral activity without increasing cellular cytotoxicity (Patick, Boritzki & Bloom, 1997). This finding is crucial for developing effective combination therapies for HIV treatment.

  • Lung Fibrosis : In systemic sclerosis, an animal model demonstrated that nelfinavir mesylate could inhibit the development of lung fibrosis (McHugh, 2017).

  • Bioavailability Enhancement : Oral administration of nelfinavir mesylate loaded into PLGA nanoparticles has shown to enhance bioavailability and reduce dosing frequency, thereby improving therapeutic efficacy (Venkatesh, Baskaran, Karri, et al., 2015). Lipid nanocarriers can also improve the bioavailability of nelfinavir mesylate, aiding in AIDS management (Belubbi, Shevade, Dhawan, et al., 2018).

  • Pediatric Use : The drug has been well tolerated and effective in suppressing viremia in children as young as three months of age (Krogstad, Wiznia, Luzuriaga, et al., 1999).

  • Pregnancy : Nelfinavir exposure during pregnancy is associated with a 3% prevalence of birth defects, not significantly different from the CDC rate, indicating a level of safety in pregnant women (Covington, Conner, Doi, et al., 2004).

  • Pharmacokinetics and Stability : Research has also focused on the pharmacokinetics of nelfinavir and its active metabolite, M8, in the human body, as well as methods for analyzing and ensuring the stability of the drug under various conditions (Zhang, Wu, Patick, et al., 2001; Kaul, Agrawal, Paradkar, et al., 2004; Singh, Mehrotra & Bakhshi, 2010).

Wirkmechanismus

Nelfinavir is a potent HIV-1 protease inhibitor. It inhibits the HIV viral proteinase enzyme which prevents cleavage of the gag-pol polyprotein, resulting in noninfectious, immature viral particles .

Safety and Hazards

Nelfinavir mesylate hydrate should be handled with care to avoid inhalation of dusts or aerosols. Contact with skin and eyes should be avoided. In case of contact, rinse immediately with plenty of water. If swallowed, drink plenty of water and seek medical attention if symptoms occur .

Eigenschaften

IUPAC Name

(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide;methanesulfonic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45N3O4S.CH4O3S.H2O/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4;1-5(2,3)4;/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39);1H3,(H,2,3,4);1H2/t22-,23+,26-,27-,29+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWWBORDPJHOJO-GZDSSZIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O.CS(=O)(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O.CS(=O)(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H51N3O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2033736
Record name Nelfinavir mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2033736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

681.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nelfinavir mesylate hydrate

CAS RN

159989-65-8
Record name Nelfinavir mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2033736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nelfinavir mesylate hydrate
Reactant of Route 2
Reactant of Route 2
Nelfinavir mesylate hydrate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Nelfinavir mesylate hydrate
Reactant of Route 4
Reactant of Route 4
Nelfinavir mesylate hydrate
Reactant of Route 5
Nelfinavir mesylate hydrate
Reactant of Route 6
Nelfinavir mesylate hydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.